molecular formula C5H10O4 B1220794 5-Deoxy-D-lyxose CAS No. 49694-62-4

5-Deoxy-D-lyxose

Cat. No.: B1220794
CAS No.: 49694-62-4
M. Wt: 134.13 g/mol
InChI Key: WDRISBUVHBMJEF-WDCZJNDASA-N
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Description

5-Deoxy-D-lyxose is a rare sugar, a type of monosaccharide that is not commonly found in nature It is a derivative of D-lyxose, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Deoxy-D-lyxose can be achieved through several methods. One common approach involves the degradation of L-fucose diethyl dithioacetal or from D-galactono-1,4-lactone . The synthetic sequence typically includes steps such as oxidation, reduction, and protection-deprotection cycles to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in enzymatic and microbial transformation methods have shown promise. Enzymatic methods, characterized by high specificity and moderate reaction conditions, are favored for their sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Deoxy-D-lyxose undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the primary alcohol group to a carboxylic acid.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-deoxy-D-lyxonic acid, while reduction can produce 5-deoxy-D-lyxitol .

Scientific Research Applications

5-Deoxy-D-lyxose has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Deoxy-D-lyxose involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate for lyxose isomerase, catalyzing the reversible isomerization between D-lyxose and D-xylulose . This interaction is crucial for its role in various biochemical pathways.

Comparison with Similar Compounds

  • 2-Amino-2,6-dideoxy-D-galactose (Fucosamine)
  • 2-Amino-2,6-dideoxy-D-talose (Pneumosamine)
  • 2-Amino-2,6-dideoxy-L-galactose
  • 2-Amino-2,6-dideoxy-L-talose

Comparison: 5-Deoxy-D-lyxose is unique due to its specific structural features and the absence of a hydroxyl group at the fifth carbon. This structural difference imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

(2S,3S,4R)-2,3,4-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRISBUVHBMJEF-WDCZJNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964348
Record name 5-Deoxypentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49694-62-4
Record name 5-Deoxy-D-lyxose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049694624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Deoxypentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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